molecular formula C22H26N4O2 B14934354 N-(4-methoxybenzyl)-2-(1-methyl-1H-benzimidazol-2-yl)piperidine-1-carboxamide

N-(4-methoxybenzyl)-2-(1-methyl-1H-benzimidazol-2-yl)piperidine-1-carboxamide

Cat. No.: B14934354
M. Wt: 378.5 g/mol
InChI Key: APVKUAMGVARNQT-UHFFFAOYSA-N
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Description

N-(4-METHOXYBENZYL)-2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a tetrahydropyridine ring, and a methoxybenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYBENZYL)-2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Tetrahydropyridine Ring: This step may involve cyclization reactions using appropriate precursors.

    Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions where the benzimidazole derivative reacts with a methoxybenzyl halide.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or tetrahydropyridine rings.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the methoxybenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound could be explored for its therapeutic potential, particularly in treating diseases where benzimidazole derivatives are effective.

Industry

    Material Science: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known for its ability to bind to various biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole.

    Tetrahydropyridine Derivatives: Compounds used in the synthesis of pharmaceuticals.

Uniqueness

N-(4-METHOXYBENZYL)-2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(1-methylbenzimidazol-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C22H26N4O2/c1-25-19-8-4-3-7-18(19)24-21(25)20-9-5-6-14-26(20)22(27)23-15-16-10-12-17(28-2)13-11-16/h3-4,7-8,10-13,20H,5-6,9,14-15H2,1-2H3,(H,23,27)

InChI Key

APVKUAMGVARNQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCCN3C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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